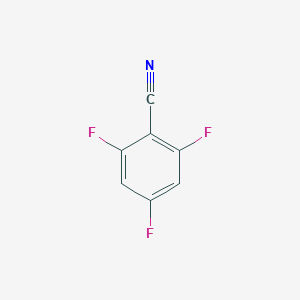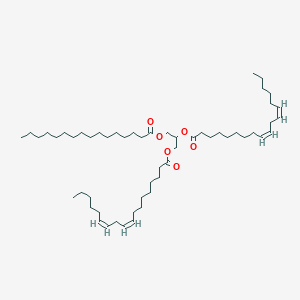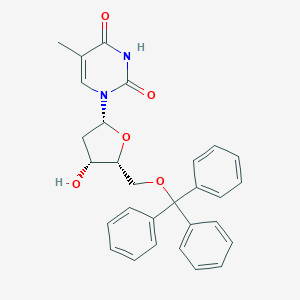
Methyl hydrogen azelate
Vue d'ensemble
Description
“Methyl hydrogen azelate” (MHA) is an organic compound that is widely used in scientific research and laboratory experiments due to its unique properties. It is a colorless, odorless, and non-toxic compound with a molecular formula of C10H18O4 . It is also known as monomethyl azelate, azelaic acid monomethyl ester, and methyl hydrogen nonanedioate .
Synthesis Analysis
Azelaic acid, from which Methyl hydrogen azelate is derived, is industrially obtained from oleic acid . The synthesis of azelaic acid from oleic acid has been achieved through various methods, including enzymatic routes , chemo-enzymatic routes , and chemocatalytic systems .
Molecular Structure Analysis
The molecular structure of Methyl hydrogen azelate is represented by the InChIKey VVWPSAPZUZXYCM-UHFFFAOYSA-N . Its canonical SMILES representation is COC(=O)CCCCCCCC(=O)O .
Physical And Chemical Properties Analysis
Methyl hydrogen azelate is a natural product found in Oryza officinalis . It is a colorless, odorless, and non-toxic compound. The molecular weight of Methyl hydrogen azelate is 202.25 g/mol .
Applications De Recherche Scientifique
Pharmaceutical Intermediates
“Methyl hydrogen azelate” is used as a pharmaceutical intermediate . Pharmaceutical intermediates are compounds that are used in the production of active pharmaceutical ingredients. They play a crucial role in the development of many medications.
Bio-Based Thermoplastic Polyurethanes
“Methyl hydrogen azelate” has been used in the creation of bio-based thermoplastic polyurethanes . These are a type of plastic that is derived from renewable resources and can be molded into various shapes. They have excellent thermal and mechanical properties and can be used in a variety of applications, including watch bands and cup-shaped forms .
Fluorescence Imaging
“Methyl hydrogen azelate” is included in a probe called MeRho-Az, which is used for rapid and selective fluorescence imaging. Fluorescence imaging is a technique that uses fluorescence to generate an image and is widely used in biological and medical research.
Biodegradable Polymers
“Methyl hydrogen azelate” is a precursor for biopolymers . Biopolymers are polymers that are biodegradable and derived from living organisms. They are an important part of the move towards sustainable and environmentally friendly materials.
Indoor Air Quality
“Methyl hydrogen azelate” or “9-oxononanoic acid” is found in indoor air, particularly during and after cooking . It is likely the product formed during the heterogeneous hydroxyl (OH) radical oxidation of oleic acid (C 18 H 34 O 2) or linoleic acid (C 18 H 32 O 2) . Understanding the presence and behavior of this compound can help improve indoor air quality models.
Organic Aerosols
“Methyl hydrogen azelate” or “9-oxononanoic acid” is a component of organic aerosols, particularly those from cooking sources . Organic aerosols play a significant role in air pollution, climate change, and human health. Understanding the characteristics and degradation of organic aerosols from cooking sources can provide valuable insights into urban air quality and public health.
Mécanisme D'action
Target of Action
Methyl hydrogen azelate, also known as 9-Methoxy-9-oxononanoic acid, is a medium-chain oxo-fatty acid It has been found to stimulate the activity of phospholipase a2 (pla2), a key enzyme initiating the arachidonate cascade and eicosanoid production .
Mode of Action
The compound interacts with its targets, such as PLA2, and induces their activity . This interaction leads to the initiation of the arachidonate cascade, which results in the production of eicosanoids, a group of bioactive lipids that play crucial roles in various biological functions, including inflammation and immunity .
Biochemical Pathways
The biochemical pathways affected by methyl hydrogen azelate involve the conversion of linoleic acid into 9-oxononanoic acid, a precursor for biopolymers . This process is efficiently catalyzed by a coupled 9S-lipoxygenase (St-LOX1, Solanum tuberosum) and 9/13-hydroperoxide lyase (Cm-9/13HPL, Cucumis melo) cascade reaction . The downstream effects include the synthesis of biodegradable and sustainable polymers, plasticizers, and lubricants .
Pharmacokinetics
It’s known that the compound can be produced endogenously from substrates such as longer-chain dicarboxylic acids and processes like the metabolism of oleic acid . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The molecular and cellular effects of methyl hydrogen azelate’s action include the stimulation of PLA2 activity and the subsequent production of eicosanoids . These bioactive lipids have various effects on cells, including modulating inflammation and immune responses .
Action Environment
The action, efficacy, and stability of methyl hydrogen azelate can be influenced by various environmental factors. For instance, the compound’s ability to stimulate PLA2 activity and induce eicosanoid production can be affected by the presence of other fatty acids and the specific conditions within the cellular environment
Safety and Hazards
Methyl hydrogen azelate is used as pharmaceutical intermediates . It is recommended to ensure adequate ventilation, avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation when handling Methyl hydrogen azelate . It is not miscible in water and should be stored away from oxidizing agents .
Orientations Futures
Azelaic acid, from which Methyl hydrogen azelate is derived, is predicted to have a market worth of USD 160 million by 2023 . Its applications include pharmacological ingredients, polymers, plastics, lubricants, and materials for electronics . This suggests a promising future for Methyl hydrogen azelate in various industries.
Propriétés
IUPAC Name |
9-methoxy-9-oxononanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-14-10(13)8-6-4-2-3-5-7-9(11)12/h2-8H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWPSAPZUZXYCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10175253 | |
| Record name | Methyl hydrogen azelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10175253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl hydrogen azelate | |
CAS RN |
2104-19-0 | |
| Record name | Monomethyl azelate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2104-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monomethyl azelate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002104190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monomethyl azelate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60226 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl hydrogen azelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10175253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl hydrogen azelate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.614 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONOMETHYL AZELATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XDI67HF5BH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the different methods explored for the synthesis of Methyl hydrogen azelate, and which one proved to be most effective?
A1: Researchers investigated several methods for synthesizing Methyl hydrogen azelate. These included:
- Direct Esterification: Reacting azelaic acid with methanol [].
- Hydrolysis of Dimethyl azelate: Using either sodium hydroxide or barium hydroxide in methanol [].
Q2: Beyond its use as a precursor for other compounds, what interesting property of Methyl hydrogen azelate was observed in a study on acid catalysis?
A2: While not its primary application, Methyl hydrogen azelate was used as a model substrate in a study investigating the catalytic activity of polymeric sulfonic acids []. Interestingly, researchers observed that a specific type of polymeric sulfonic acid with strong hydrophobic character (e.g., 69% sulfonated polystyrene-sulfonic acid) displayed remarkable catalytic efficiency in hydrolyzing Methyl hydrogen azelate in water. This efficiency surpassed that of hydrochloric acid by more than fivefold []. This finding suggests a potential role of hydrophobic interactions between the catalyst and Methyl hydrogen azelate in aqueous environments, influencing the hydrolysis rate.
Q3: How was Methyl hydrogen azelate utilized in the synthesis of 8-oxycaprylic acid?
A3: Methyl hydrogen azelate served as a crucial starting material in the synthesis of 8-oxycaprylic acid []. Two distinct pathways were employed:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



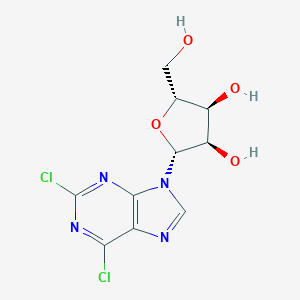


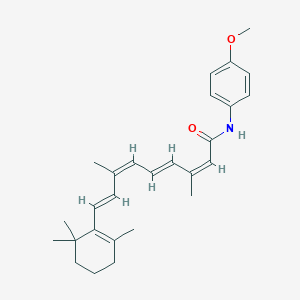
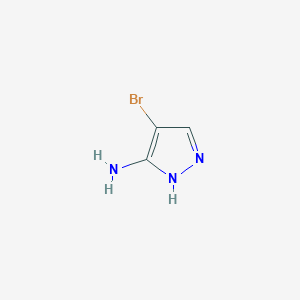

![4-[(1-Methylcyclohexyl)methoxy]aniline](/img/structure/B16364.png)
